molecular formula C11H13FO B3167280 Benzene, 1-ethenyl-3-fluoro-2-(1-methylethoxy)- CAS No. 918870-65-2

Benzene, 1-ethenyl-3-fluoro-2-(1-methylethoxy)-

Cat. No.: B3167280
CAS No.: 918870-65-2
M. Wt: 180.22 g/mol
InChI Key: LXBGLEHWWDYCGI-UHFFFAOYSA-N
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Description

Benzene, 1-ethenyl-3-fluoro-2-(1-methylethoxy)- is an organic compound with the molecular formula C11H13FO It is a derivative of benzene, featuring a fluorine atom, an ethenyl group, and a methylethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-ethenyl-3-fluoro-2-(1-methylethoxy)- typically involves multi-step organic reactions. One common method starts with the fluorination of styrene to produce 3-fluorostyrene. This intermediate is then subjected to further reactions to introduce the ethenyl and methylethoxy groups under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products:

    Substitution Products: Halogenated or nitrated derivatives of the original compound.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or alkanes.

Scientific Research Applications

Benzene, 1-ethenyl-3-fluoro-2-(1-methylethoxy)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1-ethenyl-3-fluoro-2-(1-methylethoxy)- involves its interaction with specific molecular targets. The fluorine atom and the ethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The methylethoxy group can also affect the compound’s solubility and stability .

Properties

IUPAC Name

1-ethenyl-3-fluoro-2-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO/c1-4-9-6-5-7-10(12)11(9)13-8(2)3/h4-8H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBGLEHWWDYCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=C1F)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70844998
Record name 1-Ethenyl-3-fluoro-2-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70844998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918870-65-2
Record name 1-Ethenyl-3-fluoro-2-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70844998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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